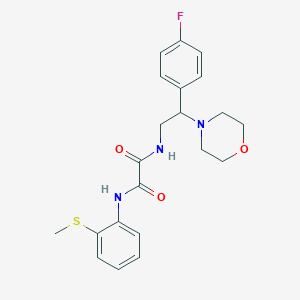
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H24FN3O3S and its molecular weight is 417.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide, identified by CAS number 942012-65-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and research findings, supported by data tables and relevant case studies.
- Molecular Formula : C21H23FN4O5
- Molecular Weight : 430.4 g/mol
- Structure : The compound features a morpholinoethyl group and a fluorophenyl moiety, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The precise mechanism remains under investigation, but initial studies suggest modulation of signaling pathways associated with cancer and inflammatory responses.
Anticancer Activity
Recent studies have assessed the anticancer potential of this compound. For instance, a study published in Journal of Medicinal Chemistry highlighted that derivatives of oxalamide exhibited selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The presence of the fluorophenyl group is believed to enhance the compound's affinity for cancer-related targets.
Antimicrobial Activity
Another area of interest is the antimicrobial efficacy of the compound. Preliminary screening has shown promising results against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further detailed studies are necessary to elucidate the exact pathways involved.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | |
| PC-3 (Prostate Cancer) | 10 | ||
| Antimicrobial | E. coli | 20 | |
| S. aureus | 25 |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Activity Level | Notes |
|---|---|---|
| This compound | High | Strong anticancer properties |
| N1-(4-chlorobenzyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide | Moderate | Reduced potency due to structural changes |
| N1,N2-Bis(furan-2-ylmethyl)oxalamide | Low | Limited biological activity |
Case Studies
- Anticancer Study : A recent publication explored the effects of this compound on MCF-7 breast cancer cells. The study demonstrated that treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G0/G1 phase, indicating its potential as a therapeutic agent in breast cancer treatment.
- Antimicrobial Research : Another investigation focused on the antimicrobial properties against various pathogens. The compound exhibited notable activity against both E. coli and S. aureus, suggesting its potential use as an antibacterial agent.
Propriétés
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S/c1-29-19-5-3-2-4-17(19)24-21(27)20(26)23-14-18(25-10-12-28-13-11-25)15-6-8-16(22)9-7-15/h2-9,18H,10-14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRWIIKPIUMMJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














